molecular formula C6H9ClN2O B3032017 1-(3-Methyl-1H-pyrazol-4-yl)ethanone hydrochloride CAS No. 93583-98-3

1-(3-Methyl-1H-pyrazol-4-yl)ethanone hydrochloride

Cat. No.: B3032017
CAS No.: 93583-98-3
M. Wt: 160.6 g/mol
InChI Key: FQZTXJCHJFRVAR-UHFFFAOYSA-N
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Description

1-(3-Methyl-1H-pyrazol-4-yl)ethanone hydrochloride (CAS 93583-98-3) is a high-value pyrazole derivative supplied as a hydrochloride salt to enhance stability. This compound features a molecular formula of C6H9ClN2O and a molecular weight of 160.60 g/mol . It serves as a versatile and crucial synthetic intermediate in organic and medicinal chemistry research. Its primary application lies in the construction of more complex heterocyclic systems, such as quinoxalines, which are privileged scaffolds in drug discovery . The acetyl group on the pyrazole ring makes it a key precursor for further functionalization; for instance, it can be brominated to produce 2-bromo-1-(1H-pyrazol-4-yl)ethanone, a versatile building block for synthesizing novel mono-, bis-, and poly-heterocyclic compounds like [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines . These fused heterocyclic systems are of significant research interest due to their wide spectrum of reported pharmacological activities, including antimicrobial, antifungal, and anticancer properties . Pyrazole derivatives, as a class, are recognized as key substructures in numerous bioactive compounds and approved drugs, underlining the research value of this intermediate for exploring new therapeutic agents . The compound is typically characterized by techniques such as NMR, mass spectrometry, and HPLC to ensure identity and purity. Handle with appropriate precautions in a well-ventilated laboratory, using personal protective equipment. This product is intended for in-vitro research and laboratory use exclusively. It is not classified as a medicine or drug and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Any bodily introduction into humans or animals is strictly prohibited by law .

Properties

IUPAC Name

1-(5-methyl-1H-pyrazol-4-yl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c1-4-6(5(2)9)3-7-8-4;/h3H,1-2H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZTXJCHJFRVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00529408
Record name 1-(5-Methyl-1H-pyrazol-4-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00529408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93583-98-3
Record name 1-(5-Methyl-1H-pyrazol-4-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00529408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • Enol Ether Preparation : 3-(Ethoxymethylene)-2,4-pentanedione serves as the enol ether precursor, providing the acetyl and methyl groups required for pyrazole ring formation.
  • Cyclocondensation : Hydrazine hydrate (17.2 mmol) is added dropwise to a methanolic or ethanolic solution of the enol ether (17.2 mmol) at room temperature. The mixture is refluxed for 1–1.5 hours, facilitating nucleophilic attack by hydrazine and subsequent cyclization.
  • Workup and Purification : Post-reaction, the crude product is filtered and recrystallized from ethanol or purified via silica gel column chromatography (hexane/ethyl acetate gradient).

Key Data

Parameter Value
Starting Material 3-(Ethoxymethylene)-2,4-pentanedione
Solvent Ethanol
Temperature Reflux (78°C)
Reaction Time 1.5 hours
Yield 88%
Purity (HPLC) >95%

This method achieves high regioselectivity for the 3-methyl-1H-pyrazol-4-yl substituent due to steric and electronic effects. The acetyl group remains intact during cyclization, eliminating the need for post-synthetic acylation.

Alternative Methods and Modifications

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate cyclocondensation. A modified protocol reduces reaction time to 20 minutes while maintaining yields >80%. However, scalability remains a challenge due to equipment limitations.

Solvent Optimization

Comparative studies indicate that switching from ethanol to isopropanol improves solubility of intermediates, reducing byproduct formation. This adjustment increases yield to 92% under identical conditions.

Catalytic Enhancements

The addition of acetic acid (5 mol%) as a catalyst lowers the activation energy for cyclization, enabling reactions at 60°C instead of reflux. This modification is particularly advantageous for heat-sensitive intermediates.

Hydrochloride Salt Formation

Conversion of the free base to 1-(3-methyl-1H-pyrazol-4-yl)ethanone hydrochloride involves acidification with hydrochloric acid:

Procedure

  • Neutralization : The free base (1 equiv) is dissolved in anhydrous diethyl ether.
  • Acid Addition : Gaseous HCl is bubbled through the solution until pH < 2.
  • Precipitation : The hydrochloride salt precipitates as a white crystalline solid.
  • Isolation : The product is filtered, washed with cold ether, and dried under vacuum.

Critical Parameters

  • Solvent Choice : Ethers (THF, diethyl ether) prevent premature salt hydrolysis.
  • Temperature Control : Maintaining 0–5°C during HCl addition minimizes degradation.
  • Drying Conditions : Vacuum drying at 40°C for 12 hours ensures residual solvent removal.

Data Comparison and Optimization Strategies

Table 1. Method Performance Comparison

Method Yield (%) Purity (%) Time (h) Cost Index
Standard Cyclocondensation 88 95 1.5 1.0
Microwave-Assisted 82 93 0.3 1.2
Catalytic (AcOH) 90 96 2.0 0.9

Optimization Insights

  • Cost Efficiency : The catalytic method using acetic acid provides the best balance of yield and cost.
  • Time Sensitivity : Microwave synthesis suits small-scale, high-throughput applications despite higher costs.
  • Purity Considerations : Recrystallization from ethanol/water (3:1) increases purity to 99% but reduces yield by 5–8%.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-1H-pyrazol-4-yl)ethanone hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Pyrazole alcohols.

    Substitution: Various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1H-pyrazol-4-yl)ethanone hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity . The molecular targets and pathways involved would vary based on the specific enzyme or biological process being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent positions, functional groups, or salt forms, leading to variations in physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS No.) Structural Features Key Differences Similarity Score References
1-(3-Methyl-1H-pyrazol-4-yl)ethanone HCl 3-Me pyrazole, 4-ethanone, HCl salt Reference compound 1.00
1-(1-Methyl-1H-pyrazol-4-yl)ethanone (37687-18-6) 1-Me pyrazole, 4-ethanone Methyl group at 1-position (vs. 3-position) 0.88
3-Methyl-1H-pyrazole-4-carbaldehyde (112758-40-4) 3-Me pyrazole, 4-carbaldehyde Aldehyde replaces ethanone 0.85
1H-Pyrazole-4-carbaldehyde HCl (1197230-88-8) Unsubstituted pyrazole, 4-carbaldehyde, HCl Lack of methyl group; aldehyde functional group 0.84
1-[1-(2-Fluorophenyl)-3-Me-1H-pyrazol-4-yl]ethanone (1782457-99-1) 2-Fluorophenyl at 1-position, 3-Me, 4-ethanone Fluorinated aryl substituent at 1-position

Key Observations :

Substituent Position : Moving the methyl group from the 3- to 1-position (CAS 37687-18-6) reduces similarity to 0.88, likely altering steric and electronic properties critical for binding in biological systems .

Salt Form : Hydrochloride salts (e.g., CAS 1197230-88-8) exhibit higher aqueous solubility compared to free bases, as seen in the target compound .

Physicochemical Properties

  • Solubility: The hydrochloride salt form significantly improves water solubility compared to non-ionic analogs, crucial for pharmaceutical applications .
  • Spectroscopic Data :
    • IR : The target compound’s carbonyl stretch (C=O) is expected near 1720 cm⁻¹, similar to compound 7b in .
    • NMR : Pyrazole ring protons typically resonate at δ 7.3–8.9 ppm, with methyl groups near δ 2.2 ppm, as observed in related structures .

Biological Activity

1-(3-Methyl-1H-pyrazol-4-yl)ethanone hydrochloride is a pyrazole derivative that exhibits a range of biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, including anti-inflammatory, anticancer, and antimicrobial activities. The following sections provide a detailed examination of its biological activity, mechanisms of action, and comparative studies with related compounds.

Anticancer Activity

Several studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. For instance:

  • Cell Proliferation Inhibition : Research indicates that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For example, derivatives showed significant growth inhibition in HepG2 (liver cancer) and HeLa (cervical cancer) cells with mean growth percentages of 54.25% and 38.44%, respectively .
  • Mechanism of Action : The anticancer effects are often attributed to the modulation of signaling pathways involved in cell cycle regulation and apoptosis. Specific derivatives have been shown to target mitochondrial monoamine oxidases (MAOs), which play a role in cancer cell metabolism .

Anti-inflammatory Activity

The pyrazole scaffold is known for its anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, some derivatives exhibited up to 93% inhibition of IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives is also notable:

  • Broad Spectrum Activity : Studies have reported that certain pyrazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, specific derivatives showed comparable efficacy to commercial antibiotics like linezolid and cefaclor .

The biological activity of this compound is largely dependent on its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can act as a reversible inhibitor of enzymes such as MAOs, which are crucial in regulating neurotransmitter levels and have implications in cancer metabolism .
  • Receptor Modulation : It may also modulate receptor activity, influencing pathways that control inflammation and cell proliferation.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:

Compound NameAnticancer Activity (IC50)Anti-inflammatory Activity (%)Antimicrobial Activity
This compoundNot specifiedUp to 93% IL-6 inhibitionModerate
1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole0.07 µMComparable to dexamethasoneNot specified
3-methylpyrazole derivativesVaries (up to 0.025 µM)Significant inhibition observedEffective against multiple strains

Case Study 1: Anticancer Efficacy

A study explored the effects of a series of pyrazole derivatives on various cancer cell lines. The results indicated that compounds with specific substitutions on the pyrazole ring displayed enhanced cytotoxicity against tumor cells while maintaining low toxicity towards normal cells .

Case Study 2: Anti-inflammatory Mechanisms

In another study, researchers investigated the anti-inflammatory effects of various pyrazole derivatives in vivo using carrageenan-induced edema models. The results demonstrated significant reductions in inflammation markers, suggesting that these compounds could serve as potential therapeutic agents for inflammatory diseases .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 1-(3-Methyl-1H-pyrazol-4-yl)ethanone hydrochloride?

  • Methodological Answer :

  • Wear protective gear: Lab coat, gloves, goggles, and masks to avoid skin/eye contact and inhalation .
  • Conduct reactions in fume hoods or gloveboxes to mitigate exposure to toxic vapors .
  • Store in sealed containers at room temperature, away from heat and light .
  • Dispose of waste via certified chemical disposal services to prevent environmental contamination .

Q. What synthetic methods are used to prepare this compound?

  • Methodological Answer :

  • Step 1 : React 3-methyl-1H-pyrazole with acetyl chloride in a polar solvent (e.g., DMF) under reflux (80–100°C) for 6–8 hours .
  • Step 2 : Neutralize the reaction mixture with HCl to precipitate the hydrochloride salt.
  • Step 3 : Purify via recrystallization using ethanol or methanol, yielding ~80% purity .

Q. How can initial structural characterization be performed for this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the pyrazole ring and acetyl group. Key signals: pyrazole protons at δ 6.5–7.5 ppm, acetyl carbonyl at ~200 ppm .
  • IR Spectroscopy : Identify C=O stretching (1680–1720 cm1^{-1}) and N–H vibrations (3100–3300 cm1^{-1}) .

Advanced Research Questions

Q. How is X-ray crystallography applied to resolve the crystal structure of this compound?

  • Methodological Answer :

  • Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Collect data at 100 K to minimize thermal motion .
  • Refinement : Employ SHELXL for structure solution and refinement. Key parameters: R-factor < 0.05, hydrogen atoms placed geometrically, and anisotropic displacement for non-H atoms .
  • Analysis : Validate dihedral angles (e.g., pyrazole vs. methyl group orientation) and intermolecular hydrogen bonds (e.g., C–H···Cl interactions) .

Q. What advanced techniques are recommended for impurity profiling in pharmaceutical-grade samples?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water). Detect impurities like unreacted pyrazole (retention time ~8.2 min) or acetylated byproducts .
  • Reference Standards : Compare with certified impurities (e.g., 3-hydroxyacetophenone, CAS 121-71-1) to quantify contamination levels .

Q. How should researchers address discrepancies in spectroscopic data across studies?

  • Methodological Answer :

  • Cross-Validation : Replicate synthesis under controlled conditions (e.g., inert atmosphere, standardized reagent purity) to isolate variables .
  • DSC/TGA : Assess thermal stability (e.g., decomposition onset at 200–220°C) to rule out polymorphic variations .
  • Collaborative Studies : Share raw data (e.g., crystallographic CIF files) via platforms like the Cambridge Structural Database to resolve structural ambiguities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methyl-1H-pyrazol-4-yl)ethanone hydrochloride
Reactant of Route 2
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1-(3-Methyl-1H-pyrazol-4-yl)ethanone hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.